molecular formula C16H11ClN2O3 B2849940 4-chloro-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide CAS No. 341966-08-3

4-chloro-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide

Cat. No.: B2849940
CAS No.: 341966-08-3
M. Wt: 314.73
InChI Key: JPXMMQNVXFDWIF-UHFFFAOYSA-N
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Description

4-Chloro-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide (CAS: 341966-08-3) is a heterocyclic organic compound with the molecular formula C₁₆H₁₁ClN₂O₃ and a molar mass of 314.72 g/mol . Structurally, it features a pyrano[3,2-c]pyridine core substituted with a methyl group at position 5 and a 4-chlorobenzamide moiety at position 2.

Properties

IUPAC Name

4-chloro-N-(5-methyl-2-oxopyrano[3,2-c]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c1-9-12-8-13(16(21)22-14(12)6-7-18-9)19-15(20)10-2-4-11(17)5-3-10/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXMMQNVXFDWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=C(C(=O)O2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on core heterocyclic systems and substituent variations:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Purity (%) Biological Activity (if reported)
4-Chloro-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide Pyrano[3,2-c]pyridine 5-methyl, 4-chlorobenzamide C₁₆H₁₁ClN₂O₃ 314.72 N/A N/A Not reported in provided sources
4-Methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide Pyrano[3,2-c]pyridine 5-methyl, 4-methylbenzamide C₁₇H₁₄N₂O₃ 294.3 Discontinued ≥95% Not reported
4-Oxo-N-(pyridin-2-yl)-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide (25v) Thieno[3,2-c]quinoline Pyridin-2-yl, 4-oxo C₁₈H₁₂N₄O₂S 348.38 30 >99 CDK5/p25 inhibitor
4-Chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide (DS2) Imidazo[1,2-a]pyridine 2-thienyl, 4-chlorobenzamide C₁₆H₁₁ClN₄OS 342.8 N/A N/A Positive allosteric modulator of GABA receptors

Key Observations:

  • Core Heterocycle Influence: The pyrano[3,2-c]pyridine core in the target compound differs from the thienoquinoline (e.g., 25v) or imidazopyridine (e.g., DS2) systems in analogous structures. These variations impact electronic properties and binding interactions. For instance, thienoquinoline derivatives (e.g., 25v) exhibit CDK5/p25 inhibitory activity due to their planar, fused-ring systems , while DS2’s imidazopyridine core facilitates GABA receptor modulation .
  • Substituent Effects: Replacing the 4-chloro group in the target compound with a methyl group (as in the 4-methyl analogue) reduces molecular weight (294.3 vs.
  • Synthetic Challenges: Thienoquinoline derivatives (e.g., 25w) show lower yields (23–55%) compared to pyrano[3,2-c]pyridine analogues, suggesting greater synthetic complexity for fused thiophene-quinoline systems .

Physicochemical Properties

  • Purity and Stability: High-purity analogues (e.g., 25r, >99% HPLC purity) are critical for reliable biological testing.

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